1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(11-13-7-3-1-4-8-13)12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQFAFWKIPPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CDI-Mediated Coupling Approach
The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent represents a highly efficient method for constructing the urea backbone. This two-step protocol involves activating one amine with CDI, followed by nucleophilic attack by the second amine.
Procedure :
- Activation Phase : Cyclohexylamine (10 mmol) is reacted with CDI (11 mmol) in anhydrous tetrahydrofuran (THF) at 0°C for 1 hour. The intermediate imidazolide forms quantitatively, as confirmed by thin-layer chromatography (TLC).
- Coupling Phase : 2-Hydroxy-3-phenylpropylamine (10 mmol) is added to the reaction mixture, which is stirred at room temperature for 12 hours. The hydroxyl group remains inert under these conditions due to the superior nucleophilicity of the amine.
- Workup : The crude product is purified via silica-gel chromatography (ethyl acetate/petroleum ether, 1:3) to yield 1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea in 92–95% purity.
Optimization Insights :
Isocyanate-Amine Condensation
Direct condensation between cyclohexyl isocyanate and 2-hydroxy-3-phenylpropylamine offers a single-step route to the target compound. However, challenges in handling toxic isocyanates necessitate stringent safety protocols.
Procedure :
- Reaction : Cyclohexyl isocyanate (10 mmol) is added dropwise to a solution of 2-hydroxy-3-phenylpropylamine (10 mmol) in dry DCM at −20°C. The mixture is warmed to room temperature and stirred for 6 hours.
- Purification : The product is isolated via filtration and recrystallized from ethanol/water (4:1), yielding 85–88% pure urea.
Challenges :
- Moisture-sensitive conditions are required to prevent hydrolysis of the isocyanate.
- Residual isocyanate must be quenched with ethanol post-reaction to avoid polymerization.
Sodium Cyanate-Based Synthesis
This method leverages the reaction of amines with sodium cyanate under acidic conditions, forming monosubstituted ureas that subsequently react with a second amine.
Procedure :
- Monosubstituted Urea Formation : Cyclohexylamine (10 mmol) is treated with sodium cyanate (22 mmol) in acetic acid/water (1:1, 30 mL) at room temperature for 24 hours. The intermediate, cyclohexylurea, precipitates and is filtered.
- Displacement Reaction : Cyclohexylurea (5 mmol) is refluxed with 2-hydroxy-3-phenylpropylamine (5.5 mmol) in ethanol for 8 hours.
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:2) affords the product in 78% yield.
Limitations :
- The second step suffers from incomplete conversion due to steric hindrance at the urea nitrogen.
- Acidic conditions risk protonating the hydroxyl group, necessitating pH monitoring.
Comparative Analysis of Preparation Methods
| Parameter | CDI-Mediated | Isocyanate Route | Sodium Cyanate |
|---|---|---|---|
| Yield | 92–95% | 85–88% | 75–78% |
| Reaction Time | 13 hours | 6 hours | 32 hours |
| Purification | Chromatography | Recrystallization | Chromatography |
| Toxicity Concerns | Low | High (isocyanates) | Moderate |
| Scalability | Excellent | Moderate | Poor |
Key Findings :
- The CDI method excels in yield and safety, making it preferable for large-scale synthesis.
- The isocyanate route, while faster, demands specialized handling equipment.
- Sodium cyanate’s multi-step process and lower yield limit its utility to small batches.
Mechanistic Considerations
CDI Activation Pathway
CDI reacts with cyclohexylamine to form an imidazolide intermediate, which undergoes nucleophilic substitution by 2-hydroxy-3-phenylpropylamine. The hydroxyl group’s low nucleophilicity prevents undesired side reactions, ensuring regioselective urea formation.
Isocyanate Reactivity
Cyclohexyl isocyanate’s electrophilic carbon readily reacts with the amine, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the urea.
Cyanate Displacement
Sodium cyanate protonates in acetic acid, generating isocyanic acid (HNCO). This species attacks cyclohexylamine, forming a carbamate that rearranges to the monosubstituted urea. Subsequent amine displacement proceeds via an SN2 mechanism.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The urea group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea is a versatile compound with applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
- Functional Groups: The hydroxyl and phenyl groups in the target compound contrast with the morpholinoethyl group in CMCT and the nitroso group in BCNU . These differences likely alter reactivity and biological targeting.
- Lipophilicity : BCNU’s chloroethyl and nitroso groups enhance lipophilicity, enabling blood-brain barrier penetration for treating intracerebral tumors . The target compound’s hydroxyl group may reduce lipophilicity, limiting central nervous system activity.
- Toxicity: Nitrosoureas like BCNU exhibit delayed hematopoietic toxicity due to alkylation of DNA , whereas non-nitrosylated urea derivatives (e.g., CMCT) are less genotoxic and used in biochemical assays .
Mechanistic and Pharmacological Insights
- BCNU (Nitrosourea) : Acts as an alkylating agent, crosslinking DNA and inhibiting replication. Its lipophilic nature allows penetration into the brain, making it effective against intracerebral L1210 leukemia .
- CMCT (Carbodiimide) : Modifies RNA nucleotides (adenine, cytosine) in single-stranded regions, aiding structural studies of viral IRES elements .
- However, the absence of a nitroso group likely eliminates alkylating activity, reducing cytotoxicity compared to BCNU.
Solubility and Stability
- BCNU : High lipophilicity contributes to stability in lipid-rich environments but requires careful dosing to mitigate toxicity .
- CMCT: Water-soluble due to its morpholinoethyl group, facilitating use in aqueous biochemical assays .
- Target Compound : The hydroxyl group may improve aqueous solubility compared to the tetramethyl-piperidinyl analog in , though the phenyl group could introduce steric hindrance.
Biological Activity
1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclohexyl group and a phenylpropyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound act primarily as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play critical roles in cardiovascular health, inflammation, and pain modulation. The inhibition of sEH can lead to increased levels of EETs, which may have beneficial effects in various pathological conditions.
Inhibition Potency
The compound exhibits competitive inhibition against sEH with nanomolar IC50 values. In a study involving mouse and human sEH, the compound demonstrated significant inhibitory activity, with reported values of for mouse sEH and for human sEH .
Anticancer Properties
This compound has shown promise in anticancer research. Its structural analogs have been studied for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound's ability to elevate EET levels suggests potential anti-inflammatory properties. Elevated EET levels have been associated with reduced inflammation in various models, indicating that this compound could be beneficial in treating inflammatory diseases.
Study on Epoxide Hydrolase Inhibition
In a comparative analysis, this compound was evaluated alongside other urea derivatives. The results indicated that the cyclohexyl substitution significantly enhanced inhibitory potency compared to other groups such as chlorophenyl .
| Compound | Mouse sEH IC50 () | Human sEH IC50 () |
|---|---|---|
| This compound | 0.12 | 0.24 |
| 3-Chlorophenyl analog | 1.2 | 2.4 |
Antitumor Activity Assessment
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines when compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclohexylamine and phenylpropyl intermediates. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hours). Optimization relies on monitoring via TLC or HPLC to track intermediate formation and final purity . For hydroxypropyl group incorporation, nucleophilic substitution or urea coupling with isocyanates is common, requiring anhydrous conditions to prevent hydrolysis .
Q. How is structural characterization and purity validation performed for this compound?
- Methodological Answer : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies urea C=O stretching (~1640 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Purity ≥95% is ensured via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, aiding in pathway optimization. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), while machine learning models trained on PubChem data (e.g., reaction yields, solvent effects) prioritize experimental conditions . For example, ICReDD’s workflow integrates computed reaction paths with experimental validation to reduce trial-and-error .
Q. What strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) clarifies activity discrepancies. Dose-response studies (IC₅₀ curves) differentiate specific inhibition from nonspecific cytotoxicity. Structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) isolate pharmacophore contributions, while molecular dynamics simulations reveal target-binding stability .
Q. How can statistical experimental design improve reaction yield and scalability?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial or response surface designs, systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For instance, a central composite design reduced synthesis steps for a related urea derivative by 30% while maintaining >90% yield . Scalability challenges (e.g., exothermicity) are addressed via flow chemistry with real-time process analytics .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting solubility or stability data across studies?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) require standardized protocols (USP methods). Stability studies under controlled humidity/temperature (e.g., 25°C/60% RH) using accelerated degradation (40°C/75% RH) clarify shelf-life variations. X-ray crystallography or differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .
Ethical & Safety Considerations
Q. What safety protocols are recommended for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
